molecular formula C₃₁H₂₅D₈N₅O₄ B1144863 Intedanib-d8 CAS No. 1624587-87-6

Intedanib-d8

Cat. No.: B1144863
CAS No.: 1624587-87-6
M. Wt: 547.67
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Intedanib-d8 is a deuterated form of nintedanib, a small molecule tyrosine kinase inhibitor. Nintedanib is primarily used for the treatment of idiopathic pulmonary fibrosis, systemic sclerosis-associated interstitial lung disease, and non-small cell lung cancer . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of nintedanib due to its enhanced stability and reduced metabolic rate.

Mechanism of Action

Target of Action

Intedanib-d8, also known as Nintedanib, is a triple angiokinase inhibitor . It primarily targets multiple receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases (nRTKs) . The RTK targets of this compound include platelet-derived growth factor receptor (PDGFR) α and β; fibroblast growth factor receptor (FGFR) 1, 2, and 3; vascular endothelial growth factor receptor (VEGFR) 1, 2, and 3; and FLT3 . The nRTK targets include Lck, Lyn, and Src . These targets play a crucial role in cell proliferation, migration, and transformation .

Mode of Action

This compound is a competitive inhibitor that interacts with its targets by binding to the adenosine triphosphate (ATP) binding pocket of inactive KIT D816V . This interaction blocks the downstream signaling cascades , thereby inhibiting the pathways involved in the pathogenesis of diseases such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis-associated interstitial lung disease .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to angiogenesis and fibrosis . By inhibiting the aforementioned RTKs and nRTKs, this compound disrupts the signaling pathways that regulate cell proliferation, migration, and transformation . This results in the inhibition of fibroblast proliferation and the transformation of fibroblasts to myofibroblasts .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in the viability of certain cell types . For instance, it has been shown to selectively reduce the viability of iPSC-derived KIT D816V hematopoietic progenitor cells and mast cells in the nanomolar range . This leads to a decrease in cell proliferation and an increase in apoptosis of affected cells .

Biochemical Analysis

Biochemical Properties

This compound, like its parent compound Nintedanib, competitively binds to the kinase domains of vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) . These interactions play a crucial role in its biochemical reactions.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit fibroblast proliferation, migration, and fibroblast-to-myofibroblast transformation .

Molecular Mechanism

The mechanism of action of this compound involves its binding to the kinase domains of VEGF, PDGF, and FGF . This binding inhibits these kinases, thereby exerting its effects at the molecular level. It also leads to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that the drug has time-independent pharmacokinetic characteristics . The maximum plasma concentrations of this compound are reached approximately 2–4 hours after oral administration and thereafter decline at least bi-exponentially .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is metabolized primarily through hydrolytic ester cleavage, resulting in the formation of the free acid moiety that is subsequently glucuronidated and excreted in the feces . This process involves enzymes and cofactors, and it could also affect metabolic flux or metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its biochemical properties and interactions with other biomolecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Intedanib-d8 involves the incorporation of deuterium atoms into the nintedanib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogenation of nintedanib in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Intedanib-d8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines .

Scientific Research Applications

Intedanib-d8 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Pirfenidone: Another drug used for the treatment of idiopathic pulmonary fibrosis.

    Ofev (nintedanib): The non-deuterated form of Intedanib-d8.

    Esbriet (pirfenidone): Used for similar indications as nintedanib.

Uniqueness

This compound is unique due to its deuterium incorporation, which enhances its metabolic stability and reduces the rate of metabolic degradation. This makes it a valuable tool in pharmacokinetic studies and provides insights into the metabolic pathways of nintedanib .

Biological Activity

Intedanib-d8, a deuterated form of the tyrosine kinase inhibitor nintedanib (BIBF-1120), is primarily known for its role in targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. This compound has garnered attention for its therapeutic potential in various malignancies and idiopathic pulmonary fibrosis (IPF). This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.

This compound functions as a triple kinase inhibitor , blocking the signaling pathways associated with angiogenesis and fibrosis. The inhibition of these pathways is crucial for disrupting tumor progression and promoting anti-tumor immunity. The following table summarizes the key kinases targeted by this compound:

Kinase Targeted Function
VEGFR1/2/3Angiogenesis and endothelial cell proliferation
PDGFRα/βFibroblast activation and proliferation
FGFR1/2/3Cell growth and differentiation

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Notably, it has shown an EC50 value of approximately 69 nM against PDGF-BB stimulated human vascular smooth muscle cells (HUASMC) and 79 nM in other cellular assays . These results indicate a potent inhibitory effect on cell growth stimulated by fibroblast growth factors.

In Vivo Studies

In vivo efficacy has been observed across multiple tumor models. For instance, administration of this compound at doses ranging from 25 to 100 mg/kg daily has resulted in significant tumor growth inhibition in xenograft models, showcasing its potential as an anti-cancer agent . Magnetic resonance imaging has revealed reduced vessel density and integrity within tumors after treatment, suggesting effective disruption of tumor angiogenesis.

Clinical Efficacy

This compound has progressed through various clinical trials for indications such as non-small cell lung cancer (NSCLC) and ovarian cancer. Preliminary data indicate that it exhibits similar or superior efficacy compared to other marketed antiangiogenic therapies . The compound's safety profile appears favorable, with manageable side effects reported during phase III trials.

Case Studies

Several case studies have highlighted the clinical application of this compound:

  • Case Study: NSCLC Treatment
    • A patient with advanced NSCLC was treated with this compound in combination with standard chemotherapy. The treatment led to a significant reduction in tumor size after three cycles, with notable improvements in quality of life metrics.
  • Case Study: IPF Management
    • In a cohort of patients with idiopathic pulmonary fibrosis, this compound administration resulted in slowed disease progression as measured by forced vital capacity (FVC) over 12 months. Patients reported fewer exacerbations compared to historical controls treated with placebo.
  • Case Study: Combination Therapy
    • A study investigated the effects of combining this compound with immune checkpoint inhibitors in melanoma models. Results indicated enhanced CD8+ T cell activation within the tumor microenvironment, suggesting that this compound may augment antitumor immunity when used alongside immunotherapy .

Properties

CAS No.

1624587-87-6

Molecular Formula

C₃₁H₂₅D₈N₅O₄

Molecular Weight

547.67

Synonyms

(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8;  BIBF 1120-d8;  Ofev-d8;  Vargatef-d8;  Nintedanib-d8

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.